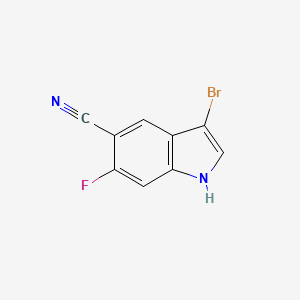

3-Bromo-6-fluoro-1H-indole-5-carbonitrile

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

Indole scaffolds are integral to a multitude of natural products and synthetic compounds with significant biological activities. Their presence in alkaloids, such as tryptophan and serotonin, highlights their fundamental role in biological processes. In modern organic synthesis, the indole nucleus serves as a versatile building block for the construction of a diverse range of compounds, from pharmaceuticals to organic materials. The development of efficient methods for the synthesis and functionalization of indoles remains an active area of research, driven by the constant demand for novel molecules with tailored properties.

Overview of Halogenated and Cyanated Indole Derivatives

Cyanated indoles, on the other hand, are valuable synthetic intermediates. The cyano group can be readily converted into other functional groups, such as carboxylic acids, amines, and amides, providing a gateway to a wide array of derivatives. Furthermore, the nitrile functionality itself can participate in important interactions with biological macromolecules.

Academic Research Significance of 3-Bromo-6-fluoro-1H-indole-5-carbonitrile

The compound "this compound" holds particular significance in academic and industrial research as a key intermediate in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). google.comgoogleapis.com LSD1 is an enzyme that plays a crucial role in gene regulation and has been implicated in the progression of various cancers, including acute myeloid leukemia and prostate cancer. google.comgoogleapis.com

The specific substitution pattern of this indole derivative is critical for its utility. The bromine atom at the 3-position serves as a handle for further chemical modifications, often through cross-coupling reactions, to build more complex molecular structures. The fluorine atom at the 6-position and the cyano group at the 5-position are likely key for modulating the electronic properties of the indole ring and for establishing specific interactions with the target enzyme.

Scope and Objectives of Research on this compound

The primary objective of research involving "this compound" is its utilization as a starting material for the synthesis of novel LSD1 inhibitors. google.comgoogleapis.com The overarching goal is to develop new therapeutic agents for the treatment of LSD1-mediated diseases. google.comgoogleapis.com Researchers aim to synthesize a library of compounds derived from this intermediate and to evaluate their biological activity and selectivity. The structure-activity relationship (SAR) studies of these derivatives help in optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The ultimate aim is to identify drug candidates that can be advanced into preclinical and clinical development for the treatment of various cancers and other diseases where LSD1 plays a pathogenic role. google.comgoogleapis.com

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrFN2 |

|---|---|

Molecular Weight |

239.04 g/mol |

IUPAC Name |

3-bromo-6-fluoro-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C9H4BrFN2/c10-7-4-13-9-2-8(11)5(3-12)1-6(7)9/h1-2,4,13H |

InChI Key |

DHXBGVYVBBWWPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1C(=CN2)Br)F)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 6 Fluoro 1h Indole 5 Carbonitrile

Strategic Design and Retrosynthetic Analysis

The strategic design for the synthesis of 3-Bromo-6-fluoro-1H-indole-5-carbonitrile hinges on the controlled introduction of substituents onto the indole (B1671886) core. A thorough retrosynthetic analysis allows for the deconstruction of the target molecule into simpler, more readily available starting materials.

Identification of Key Synthetic Disconnections

A logical retrosynthetic approach for this compound identifies two primary disconnections: the C-Br bond at the C3 position and the indole ring itself. The most direct approach involves the late-stage bromination of a pre-formed 6-fluoro-1H-indole-5-carbonitrile core. This strategy is often preferred as it avoids carrying the bromine substituent through multiple synthetic steps, which could lead to undesired side reactions or complicate purification.

Alternatively, the indole ring can be constructed with the bromine atom already in place. However, this often involves more complex starting materials and may offer less flexibility for diversification. Therefore, the primary retrosynthetic disconnection is the C3-Br bond, stemming from the precursor 6-fluoro-1H-indole-5-carbonitrile.

Precursor Identification and Availability

The key precursor for the synthesis of this compound is 6-Fluoro-1H-indole-5-carbonitrile . This intermediate is commercially available from various chemical suppliers, which greatly facilitates its use in synthetic campaigns. achemblock.com The availability of this precursor makes the late-stage bromination strategy highly viable.

The synthesis of 6-fluoro-1H-indole-5-carbonitrile itself can be achieved through several established indole synthesis methodologies, such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses, starting from appropriately substituted aniline (B41778) or nitrotoluene precursors. diva-portal.org

Regioselective Functionalization Approaches

The introduction of a bromine atom specifically at the C3 position of the 6-fluoro-1H-indole-5-carbonitrile nucleus requires a high degree of regioselectivity. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site for substitution.

Controlled Bromination at the C3 Position

Achieving selective bromination at the C3 position is crucial. Several methods have been developed for the controlled bromination of indoles, which can be broadly categorized into electrophilic bromination and transition-metal-catalyzed C-H functionalization.

Electrophilic bromination is a widely used method for the C3-bromination of indoles. mdpi.com A variety of brominating agents can be employed, each with its own reactivity profile.

| Brominating Agent | Typical Conditions | Remarks |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., THF, DMF), often at low temperatures | Mild and selective reagent, commonly used for C3-bromination of indoles. orgsyn.org |

| Bromine (Br₂) | Acetic acid or other polar solvents | Highly reactive, may lead to over-bromination or side products if not carefully controlled. rsc.org |

| Pyridinium bromide perbromide | Pyridine or other bases | A milder source of electrophilic bromine. |

The reaction conditions, such as solvent, temperature, and the presence of additives, can significantly influence the regioselectivity and yield of the bromination reaction. For a substrate like 6-fluoro-1H-indole-5-carbonitrile, careful optimization of these parameters would be necessary to achieve clean conversion to the desired 3-bromo derivative.

In recent years, palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocycles, including indoles. While less common for simple bromination at the C3 position which is already activated for electrophilic attack, palladium catalysis can offer alternative pathways and potentially higher selectivity in complex substrates.

This approach typically involves a palladium catalyst, a bromide source, and an oxidant. The mechanism often proceeds through a concerted metalation-deprotonation pathway or via an electrophilic palladation. While direct C-H bromination at the C3 position of indoles is feasible, it is often more explored for positions that are less accessible through traditional electrophilic substitution.

| Catalyst System | Bromide Source | General Applicability |

| Pd(OAc)₂ / Ligand | CuBr₂ or N-Bromosuccinimide (NBS) | Can be directed to various positions of the indole ring depending on the directing group and ligands used. |

Further research would be required to develop a specific palladium-catalyzed C-H bromination protocol tailored for the C3 position of 6-fluoro-1H-indole-5-carbonitrile, which could offer advantages in terms of mild reaction conditions and functional group tolerance.

Selective Fluorination at the C6 Position

Introducing a fluorine atom at the C6 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Therefore, direct fluorination of a simple indole substrate at C6 is uncommon. Synthetic strategies generally rely on starting with a pre-fluorinated benzene (B151609) derivative and subsequently constructing the indole ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-fluorine bonds. The reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group.

For the synthesis of a C6-fluorinated indole, this strategy would theoretically involve an indole precursor with a good leaving group (e.g., -NO2, -Cl) at the C6 position and strong electron-withdrawing groups to activate the benzene portion of the indole ring. A fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), would act as the nucleophile. However, applying the SNAr reaction directly to an indole system for fluorination is challenging. The indole nitrogen can be deprotonated under the basic conditions often used, and the electron-rich nature of the indole ring itself is counterintuitive to the electron-deficient requirement for SNAr. researchgate.netmdpi.comresearchgate.net

More commonly, the SNAr fluorination is performed on a simpler benzene derivative, like a chloropicolinate, which is then converted into the final indole. nih.gov For instance, a fluorinated aniline derivative, prepared via an SNAr reaction, can serve as a key building block for subsequent indole ring formation through methods like the Fischer, Bischler, or Leimgruber-Batcho syntheses.

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic substrate. wikipedia.org A host of N-F reagents, such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are widely used for this purpose. wikipedia.orgresearchgate.netrsc.org

Direct electrophilic fluorination of the indole ring, however, shows a strong regioselective preference for the electron-rich pyrrole (B145914) ring, primarily yielding C3-fluorinated products, and sometimes C2-fluorinated derivatives. researchgate.net Fluorination on the benzene ring (C4-C7) is significantly less favored. Achieving C6 selectivity via direct electrophilic fluorination of an unsubstituted indole is synthetically unviable. Therefore, synthetic routes to C6-fluoroindoles invariably involve building the indole ring from a starting material that already contains the fluorine atom at the desired position, such as a fluoro-substituted aniline.

Introduction of the Carbonitrile Group at the C5 Position

The installation of a cyano group at the C5 position of the indole ring can be accomplished through either classical halogen-exchange reactions or more modern direct C-H functionalization approaches. The nitrile group itself is a versatile functional group in organic synthesis. nih.gov

A well-established method for introducing a nitrile group onto an aromatic ring is the displacement of a halogen atom. This typically involves a transition-metal-catalyzed process, most notably the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN). In the context of synthesizing this compound, this would involve a precursor such as 3,5-dibromo-6-fluoro-1H-indole or 3-bromo-6-fluoro-5-iodo-1H-indole.

The reaction involves heating the aryl halide with a cyanide source, often in a high-boiling polar solvent like DMF or NMP. Modern variations may use palladium or nickel catalysts with other cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which can offer milder reaction conditions and broader functional group tolerance.

| Reaction Name | Typical Cyanide Source | Catalyst/Reagent | Typical Conditions |

|---|---|---|---|

| Rosenmund-von Braun | CuCN | None (stoichiometric) | High temperature (150-200 °C), polar solvent (DMF, NMP) |

| Palladium-Catalyzed Cyanation | Zn(CN)₂, KCN, K₄[Fe(CN)₆] | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a ligand | Moderate temperature (80-120 °C), various solvents |

| Nickel-Catalyzed Cyanation | KCN, NaCN | Ni(0) or Ni(II) catalyst (e.g., Ni(cod)₂) with a ligand | Moderate temperature, often used for aryl chlorides |

Direct C-H cyanation offers a more atom-economical alternative to halogen-exchange methods by avoiding the pre-installation of a halogen. However, controlling the regioselectivity on the indole's benzene ring is a significant challenge, with functionalization at the C5 position being particularly difficult to achieve selectively. researchgate.netnih.govresearchgate.net

Despite these challenges, several methods for the direct cyanation of arenes have been developed. These include palladium-catalyzed reactions using oxidants, electrochemical methods, and photoredox catalysis. For example, an electrochemical approach for the site-selective C-H cyanation of indoles has been reported using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source, although this method typically favors the C2 or C3 positions. organic-chemistry.org Achieving C5 selectivity often requires the installation of a directing group on the indole nitrogen or at another position to steer the catalyst to the desired C-H bond. nih.gov For instance, a removable pivaloyl directing group at the C3 position has been used to achieve arylation at the C4 and C5 positions. nih.gov

Cross-Coupling Strategies in the Synthesis of this compound and its Derivatives

The bromine atom at the C3 position of this compound serves as a highly versatile synthetic handle for diversification through various palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the generation of a vast library of derivatives from a common intermediate.

The reactivity of the C3-bromoindole allows it to participate in numerous transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods are generally robust and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. acs.orgresearchgate.netresearchgate.netrsc.orgnih.govrsc.orgnih.gov

Below is a summary of common cross-coupling reactions applicable to the C3-bromo position of the indole core.

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Derivative Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) | C-C (sp²-sp²) | 3-Aryl/Vinyl-indoles researchgate.netresearchgate.netnih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst (e.g., CuI) + Amine Base | C-C (sp²-sp) | 3-Alkynyl-indoles mdpi.comacs.orgwikipedia.orgsci-hub.selibretexts.orgorganic-chemistry.org |

| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) catalyst + Base (e.g., Et₃N) | C-C (sp²-sp²) | 3-Alkenyl-indoles nih.govbeilstein-journals.orgacs.orgacs.orgwikipedia.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst + Bulky phosphine (B1218219) ligand + Strong Base (e.g., NaOtBu) | C-N | 3-Amino-indoles rsc.orgwikipedia.orglibretexts.orgnih.govorganic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Pd(0) catalyst | C-C (sp²-sp²) | 3-Aryl/Vinyl-indoles |

| Carbonylative Coupling | Carbon Monoxide (CO) + Nucleophile (e.g., R-OH, R₂NH) | Pd(0) catalyst + Base | C-C=O | Indole-3-carboxylic acid derivatives (esters, amides) acs.org |

These cross-coupling strategies enable the systematic modification of the this compound scaffold, providing access to a wide array of novel compounds for further investigation in various scientific fields.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are highly applicable. Typically, this reaction would involve the palladium-catalyzed coupling of the bromoindole with an appropriate aryl or heteroaryl boronic acid or ester.

Table 1: Hypothetical Suzuki-Miyaura Reaction Parameters for this compound

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF |

| Boron Reagent | Arylboronic acid, Heteroarylboronic acid |

| Temperature | 80-120 °C |

This table represents generalized conditions for Suzuki-Miyaura reactions and would require empirical optimization for the specific substrate.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted indoles, which are valuable precursors for further transformations and are found in various biologically active compounds. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. For this compound, this would allow for the introduction of various alkyne moieties at the C-3 position.

Stille and Heck Coupling Reactions for Olefination

The Stille and Heck coupling reactions are fundamental methods for the formation of new carbon-carbon bonds, specifically for introducing alkenyl groups.

The Stille coupling involves the reaction of an organostannane with an organic halide. In the context of this compound, this would enable the introduction of a variety of substituted vinyl groups at the C-3 position.

The Heck reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of styrenyl-type derivatives and other olefinated indoles.

C-N and C-O Cross-Coupling Reactions

Buchwald-Hartwig amination and related C-O coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-oxygen bonds, respectively. These reactions would allow for the introduction of a diverse range of amine, amide, and ether functionalities at the C-3 position of the this compound core, significantly expanding the accessible chemical space for drug discovery programs.

Novel Catalytic Systems and Green Chemistry Principles

The development of more efficient, selective, and environmentally benign catalytic systems is a major focus in modern organic synthesis. These advancements are crucial for the sustainable production of fine chemicals and pharmaceuticals.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)

Palladium remains the workhorse catalyst for most cross-coupling reactions involving aryl bromides. Research in this area focuses on the development of highly active palladium catalysts with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands that can operate at low catalyst loadings and under milder reaction conditions. Copper and rhodium catalysts also play important roles in various coupling reactions, offering complementary reactivity to palladium. The choice of metal and ligand is critical for optimizing the yield and selectivity of the desired transformation of this compound.

Table 2: Examples of Transition Metal Catalysts in Cross-Coupling Reactions

| Catalyst Type | Metal | Typical Application |

| Phosphine-ligated | Palladium | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| N-Heterocyclic Carbene (NHC) | Palladium, Rhodium | Suzuki, Heck |

| Copper(I) salts | Copper | Sonogashira (co-catalyst), Ullmann coupling |

Biocatalytic and Organocatalytic Approaches

While transition metal catalysis is dominant, there is a growing interest in the use of biocatalysts (enzymes) and organocatalysts for C-C and C-heteroatom bond formation. These approaches often offer high selectivity and operate under mild, environmentally friendly conditions (e.g., in aqueous media at ambient temperature). Although specific examples of biocatalytic or organocatalytic functionalization of this compound are not yet prevalent in the literature, the broader field is rapidly advancing, and such methods could provide sustainable alternatives in the future.

Nanocatalysis in Indole Synthesis

Nanocatalysis has emerged as a powerful tool in organic synthesis, leveraging the unique properties of materials at the nanoscale. Nanoparticle catalysts exhibit a high surface-area-to-volume ratio, which dramatically increases the number of active sites available for reaction. This enhanced catalytic activity often translates to milder reaction conditions, shorter reaction times, and improved product yields.

In the context of heterocyclic synthesis, which includes the indole framework, various nanocatalysts have been successfully employed. For instance, doped nano-sized copper(I) oxide supported on melamine-formaldehyde resin has been utilized as a highly efficient catalyst for the three-component synthesis of 5-substituted-1H-tetrazoles. mlsu.ac.in The principles of enhanced reactivity and efficiency demonstrated by such systems are directly applicable to the construction of complex indoles. The use of nano-catalysts can facilitate key bond-forming reactions in indole synthesis, potentially offering a high-yield pathway to derivatives like this compound under more benign conditions than traditional methods.

Table 1: Attributes of Nanocatalysis in Heterocyclic Synthesis

| Feature | Description | Potential Advantage for Indole Synthesis |

|---|---|---|

| High Surface Area | Provides a greater number of active catalytic sites per unit mass. | Increased reaction rates and efficiency. |

| Quantum Size Effects | Unique electronic properties can enhance catalytic selectivity. | Improved control over regioselectivity in functionalization. |

| Facile Separation | Heterogeneous nanocatalysts can often be easily recovered and reused. | More sustainable and cost-effective processes. |

| Mild Conditions | High reactivity allows for reactions at lower temperatures and pressures. | Better tolerance of sensitive functional groups. |

Microwave-Assisted Synthesis and Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently, often leading to a dramatic acceleration of chemical processes. nih.gov This technique has become a cornerstone of modern synthetic chemistry for its ability to reduce reaction times from hours to minutes and significantly improve product yields. mdpi.comarkat-usa.org For the synthesis of indole derivatives, microwave irradiation has been shown to be superior to conventional heating, providing higher yields and cleaner reaction profiles in a fraction of the time. mdpi.com

The coupling of microwave technology with solvent-free or "dry media" conditions represents a significant step towards green and sustainable chemistry. nih.govarkat-usa.org Performing reactions on solid supports like basic alumina (B75360) or in the absence of any solvent minimizes waste and avoids the use of hazardous materials. arkat-usa.org A catalyst- and solvent-free, three-component synthesis of novel dispiro heterocycle derivatives under microwave irradiation highlights the efficiency and environmental benefits of this approach. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 8-10 h) | Minutes (e.g., 11-13 min) | mdpi.comarkat-usa.org |

| Product Yield | Moderate to Good | Good to Excellent (e.g., 85-89%) | mdpi.comarkat-usa.org |

| Energy Efficiency | Lower | Higher due to direct heating of reactants | nih.gov |

| Side Products | More likely due to prolonged heating | Often reduced, leading to higher purity | arkat-usa.org |

Use of Ionic Liquids and Aqueous Media

The development of environmentally benign reaction media is a central goal of green chemistry. Ionic liquids and water are two prominent examples of alternative solvents that are transforming synthetic protocols.

Ionic liquids , which are salts with low melting points, have been explored as catalysts and solvents in indole synthesis. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. They have shown promise in enhancing yields and reducing the environmental impact of classic reactions like the Fischer indole synthesis.

Aqueous media represents the ultimate green solvent. The direct functionalization of indoles in water has garnered significant attention as a sustainable strategy. nih.gov This approach provides straightforward access to a wide variety of indole scaffolds while minimizing the ecological footprint of the synthesis. nih.gov For example, the synthesis of novel spiro[indole–pyrrolidine] derivatives has been successfully achieved in water, demonstrating the viability of aqueous conditions for complex heterocyclic constructions. nih.gov These methods align with the increasing demand for sustainable practices in chemical synthesis. nih.gov

One-Pot and Multicomponent Reaction (MCR) Pathways

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple reaction steps into a single operation without isolating intermediates. bohrium.com MCRs, in which three or more reactants combine to form a final product in a single step, are particularly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. bohrium.comfrontiersin.org

These approaches are exceptionally well-suited for the construction of highly functionalized heterocyclic systems, including complex indole derivatives. researchgate.net By minimizing purification steps and reducing solvent and reagent consumption, MCRs offer a more sustainable and cost-effective route to target molecules. bohrium.com The synthesis of diverse scaffolds such as spiro[indole-pyridopyrimidines] and indole–pyrrole hybrids has been effectively demonstrated using one-pot, multicomponent strategies. arkat-usa.orgrsc.org Such methods hold great potential for the efficient assembly of the this compound core and its analogues. researchgate.net

Challenges and Future Directions in the Synthesis of Highly Functionalized Indoles

Despite over a century of research, the synthesis and functionalization of the indole core remain a major focus for organic chemists, highlighting the persistent challenges in this field. researchgate.net Key difficulties include achieving high regioselectivity in polysubstituted systems and developing methods that tolerate a wide range of sensitive functional groups. thieme-connect.com

The future of indole synthesis is geared towards developing more efficient, versatile, and sustainable methodologies. researchgate.net Several emerging areas are poised to address current limitations:

C-H Activation: This rapidly growing field aims to directly functionalize the carbon-hydrogen bonds of the indole nucleus, offering a more atom-economical and straightforward alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhance safety, and allow for seamless scalability. The integration of flow chemistry is expected to improve the efficiency and reproducibility of indole syntheses.

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and operates under mild, environmentally friendly conditions. Biocatalysis is an increasingly popular approach for the sustainable production of complex molecules.

By embracing these interdisciplinary approaches, researchers can develop more powerful and sustainable strategies for accessing highly functionalized indoles like this compound, paving the way for future discoveries in medicinal chemistry and materials science. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Fluoro 1h Indole 5 Carbonitrile

Reactivity at the Halogenated Positions

The presence of two different halogen atoms on the indole (B1671886) scaffold, bromine at a traditionally reactive site and fluorine on the benzene (B151609) ring, allows for selective chemical manipulation. The electronic properties of the indole ring system and the specific placement of these halogens dictate their reactivity towards various reagents.

Nucleophilic Substitution Reactions of the Bromine Atom at C3

The C3 position of the indole nucleus is electron-rich and susceptible to electrophilic attack. Conversely, a halogen at this position, such as bromine in 3-bromoindoles, can be displaced by nucleophiles, often through transition-metal-catalyzed cross-coupling reactions. While specific studies on 3-Bromo-6-fluoro-1H-indole-5-carbonitrile are not extensively detailed in publicly available literature, the reactivity of 3-bromoindoles is well-established. For instance, palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds at the C3 position.

In a typical Suzuki coupling reaction, a 3-bromoindole would react with a boronic acid in the presence of a palladium catalyst and a base to yield a 3-aryl or 3-vinylindole. The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

| Reaction | Reagents | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ or similar | 3-Aryl-6-fluoro-1H-indole-5-carbonitrile |

| Heck Coupling | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂/Ligand | 3-Alkenyl-6-fluoro-1H-indole-5-carbonitrile |

| Sonogashira Coupling | Terminal alkyne, Base (e.g., Et₃N) | Pd(PPh₃)₂Cl₂/CuI | 3-Alkynyl-6-fluoro-1H-indole-5-carbonitrile |

| Buchwald-Hartwig Amination | Amine, Base (e.g., NaOtBu) | Pd catalyst/Ligand | 3-Amino-6-fluoro-1H-indole-5-carbonitrile |

| Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position. |

SNAr Reactivity of the Fluorine Atom at C6

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the fluorine atom at the C6 position. Generally, for an SNAr reaction to occur on an aromatic ring, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carbonitrile group at C5 is a moderate electron-withdrawing group, which could facilitate nucleophilic attack at the C6 position.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the more electronegative fluorine atom. researchgate.net Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace the fluoride (B91410) ion. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species, which then expels the fluoride ion to restore aromaticity.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the context of indoles, the nitrogen atom can be protected with a directing metalation group (DMG), such as a pivaloyl or a carbamate (B1207046) group, to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent C2 or C7 positions.

For this compound, after N-protection, a carefully chosen organolithium reagent could potentially effect a lithium-halogen exchange at the C3 position due to the high reactivity of the C-Br bond. Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) might selectively deprotonate one of the more acidic C-H bonds, although the presence of the electron-withdrawing fluorine and nitrile groups could influence the regioselectivity. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Transformations of the Carbonitrile Group

The carbonitrile (or cyanide) group at the C5 position is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as carboxylic acids, esters, amines, and aldehydes.

Hydrolysis to Carboxylic Acids and Esters

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This process initially yields a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The resulting 5-carboxy-3-bromo-6-fluoro-1H-indole can then be esterified using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Reduction to Amines and Aldehydes

The carbonitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst) can reduce the nitrile to a primary amine (aminomethyl group). The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup with water to yield the amine.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using a less reactive and sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comyoutube.com This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The DIBAL-H adds a single hydride to the nitrile, forming an imine intermediate which, upon aqueous workup, is hydrolyzed to the corresponding aldehyde.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O or H₂/Catalyst | Primary Amine |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | Aldehyde |

| Table 2: Common Transformations of the Carbonitrile Group. |

Derivatization for Complex Scaffold Construction

The bromine atom at the C3 position of this compound serves as a key handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, allowing for the direct attachment of a wide array of molecular fragments. The resulting functionalized indole derivatives are often precursors to complex scaffolds with potential applications in medicinal chemistry and materials science. rsc.org

Prominent cross-coupling strategies applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which are valuable for further transformations.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the catalytic cycle. The choice of reaction conditions can be tailored to achieve high yields and selectivity for the desired complex scaffold.

Table 1: Representative Cross-Coupling Reactions for Derivatization

| Coupling Reaction | Coupling Partner | Reagents/Catalyst | Resulting Scaffold |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Fluoro-3-phenyl-1H-indole-5-carbonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Fluoro-3-(phenylethynyl)-1H-indole-5-carbonitrile |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Fluoro-3-styryl-1H-indole-5-carbonitrile |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Fluoro-3-(morpholin-4-yl)-1H-indole-5-carbonitrile |

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, which are significantly more reactive than benzene. pearson.com The preferred site for electrophilic attack on an unsubstituted indole is the C3 position. wikipedia.org However, in this compound, this position is already substituted.

The reactivity of the remaining positions is strongly influenced by the existing substituents:

Indole Nucleus: Inherently electron-rich, activating the ring for EAS.

C3-Bromo and C6-Fluoro Groups: These halogens are deactivating due to their inductive electron withdrawal but act as ortho-, para-directors. wikipedia.org

C5-Carbonitrile Group: This is a potent deactivating group via both inductive and resonance effects, and it functions as a strong meta-director.

Oxidation and Reduction Chemistry of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction, though the reactivity is modulated by its substituents. The electron-withdrawing groups on this compound make the ring less susceptible to oxidation than electron-rich indoles. acs.org

Oxidation: Oxidation of indoles typically targets the electron-rich C2-C3 double bond. researchgate.net Common outcomes include the formation of 2-oxindoles or 3-oxindoles, or oxidative cleavage of the bond. rsc.orgacs.org Reagents like m-CPBA, N-Bromosuccinimide (NBS), or certain metal-based oxidants can effect these transformations. researchgate.net For the title compound, the electron-deficient nature of the benzene ring would likely favor oxidation on the pyrrole (B145914) moiety, potentially leading to the corresponding 2-oxindole derivative under controlled conditions.

Reduction: Reduction of the indole ring typically yields an indoline (B122111) (2,3-dihydroindole). This is most commonly achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel. pharmaguideline.com The pyrrole ring is generally reduced more readily than the benzenoid ring. Other reducing agents, such as zinc in hydrochloric acid, can also be employed. pharmaguideline.com For this compound, selective reduction of the pyrrole double bond would yield the corresponding indoline scaffold, which is a common motif in pharmacologically active compounds.

Exploration of C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. chim.it For the indole scaffold, C-H bonds at positions C2, C4, C5, C6, and C7 are all potential targets for such reactions.

In this compound, the C-H bonds at C2, C4, and C7 are available for functionalization.

C2-Position: This position is adjacent to the nitrogen atom and is a common site for functionalization, often achieved through palladium-catalyzed coupling reactions. beilstein-journals.org

C7-Position: This is the most sterically accessible position on the benzene ring and is electronically distinct due to being ortho to the C6-fluoro group. Directing groups are often employed on the indole nitrogen to achieve selective C7-arylation or alkenylation. researchgate.net

C4-Position: While also a potential site, functionalization at C4 is often more challenging due to steric hindrance from the peri-position (C5).

The development of specific catalytic systems is crucial for achieving high regioselectivity in the C-H functionalization of such a polysubstituted indole. chim.itnih.gov

Reaction Mechanism Elucidation Studies

While specific mechanistic studies for this compound are not extensively documented, its reactivity can be understood through established mechanisms for fundamental indole reactions.

Kinetic studies are essential for understanding reaction rates and elucidating mechanisms. For a key transformation like a Suzuki cross-coupling at the C3 position, a kinetic analysis would provide insight into the rate-determining step of the catalytic cycle.

A hypothetical kinetic study might involve:

Monitoring the disappearance of the starting material or the appearance of the product over time using techniques like GC-MS or HPLC.

Varying the concentration of each component (the indole, boronic acid, catalyst, and base) independently while keeping others constant to determine the reaction order with respect to each.

The resulting rate law provides crucial information. For example, a first-order dependence on the catalyst and the indole, and a zero-order dependence on the boronic acid, would suggest that oxidative addition of the C-Br bond to the palladium center is the rate-determining step. acs.org

Table 2: Hypothetical Kinetic Data for a Suzuki Coupling Reaction

| Experiment | [Indole] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.10 | 0.15 | 1.0 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.15 | 1.0 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.30 | 1.0 | 1.2 x 10⁻⁵ |

| 4 | 0.10 | 0.15 | 2.0 | 2.4 x 10⁻⁵ |

Identification of Reaction Intermediates

The identification of transient intermediates is key to confirming a proposed reaction mechanism.

In Cross-Coupling Reactions: The catalytic cycle for palladium-catalyzed reactions involves several key intermediates: an oxidative addition complex (A), a transmetalation intermediate (B), and a reductive elimination precursor (C). nih.govmdpi.com These are typically short-lived but can sometimes be observed using specialized techniques like low-temperature NMR spectroscopy or trapped by reacting with specific reagents.

In Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. libretexts.org For an attack at the C7 position of the title compound, the positive charge would be delocalized across the indole ring system. The stability of this intermediate determines the regiochemical outcome of the reaction. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the relative energies of potential intermediates and transition states to predict the most likely reaction pathway. acs.org

Computational and Theoretical Investigations of 3 Bromo 6 Fluoro 1h Indole 5 Carbonitrile

Quantum Chemical Analysis of Electronic Structure and Reactivity

Detailed quantum chemical analyses are instrumental in predicting the behavior of molecules, offering insights into their stability, reactivity, and potential applications. These computational methods serve as a powerful complement to experimental work.

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. It is frequently used to determine various properties of novel compounds. However, specific DFT studies on 3-Bromo-6-fluoro-1H-indole-5-carbonitrile have not been reported.

Geometry Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. The process involves calculating bond lengths, bond angles, and dihedral angles. Without specific studies, these structural parameters for this compound remain undetermined computationally.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their energy gap (ΔE), indicate the molecule's ability to donate or accept electrons. The specific HOMO-LUMO energies and the resulting energy gap for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the charge distribution on a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This analysis is predictive of how the molecule will interact with other reagents. An MEP analysis for this compound has not been published.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by describing charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. This method quantifies the stability derived from these interactions. No NBO analysis has been reported for this compound.

Ab Initio and Post-Hartree-Fock Methods

These are highly accurate, though computationally intensive, methods that provide a more rigorous description of electron correlation than standard DFT. They are often used as a benchmark for other methods. To date, no studies employing ab initio or post-Hartree-Fock calculations on this compound have been found in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of indole (B1671886) in aqueous solution have revealed the importance of hydrogen bonding and π-stacking interactions in its dynamic behavior. nih.gov For this compound, the presence of the bromine, fluorine, and cyano substituents would significantly influence its interaction with surrounding solvent molecules. The polar nature of the cyano and fluoro groups, along with the hydrogen-bonding capability of the indole N-H group, would lead to specific solvation shell structures.

A representative MD simulation of this compound in a water box would likely show the following:

Hydrogen Bonding: The N-H group of the indole ring will act as a hydrogen bond donor to water molecules. The nitrogen atom of the cyano group and the fluorine atom can act as hydrogen bond acceptors.

Solvation Shell: A structured solvation shell will form around the molecule, with water molecules orienting to accommodate the polar and nonpolar regions of the indole derivative.

These simulations are typically performed using force fields like CHARMM or AMBER, which are parameterized to describe the potential energy of the system. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to predict the reactivity of chemical compounds based on their molecular structure. uliege.be These models establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. For this compound, QSRR models can be employed to predict its behavior in various chemical reactions.

The substituents on the indole ring of this compound play a crucial role in determining its reactivity and the selectivity of its reactions. The electron-withdrawing nature of the bromo, fluoro, and cyano groups will influence the electron density distribution in the indole ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack. rsc.org

QSRR models for indole derivatives often use a combination of electronic, steric, and topological descriptors to predict reaction outcomes. researchgate.netresearchgate.neteurjchem.com For instance, in electrophilic substitution reactions, which are common for indoles, the model would likely predict that the electron-withdrawing substituents would deactivate the ring, making reactions slower compared to unsubstituted indole. The position of substitution would also be influenced by the directing effects of the existing groups.

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication for Reactivity |

| HOMO Energy | Low | Reduced reactivity towards electrophiles |

| LUMO Energy | Low | Increased reactivity towards nucleophiles |

| Mulliken Charges | Negative charge on N, F; Positive on C3 | Directing effects in reactions |

| Steric Hindrance | High around C3 and C5 | Reduced accessibility for bulky reagents |

This table presents hypothetical but plausible data based on general principles of physical organic chemistry and QSRR modeling of related compounds.

A robust QSRR model is built upon a training set of compounds with known experimental reactivity data. uliege.be While specific experimental reactivity data for this compound is scarce in the public domain, a QSRR model developed for a series of substituted indoles could be used to predict its reactivity. researchgate.netnih.govfrontiersin.org The accuracy of this prediction would then need to be validated by experimental studies.

For example, a QSRR model for the rate of a specific reaction (e.g., N-alkylation) across a series of substituted indoles would correlate descriptors like Hammett constants or calculated electronic parameters with the experimentally determined reaction rates. The model could then be used to estimate the reaction rate for this compound.

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. These predictions are crucial for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. aps.orgrsc.orgnih.govruc.dk For this compound, theoretical predictions would be instrumental in assigning the signals in an experimental spectrum.

The calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H1 (N-H) | 8.5 - 9.5 |

| H2 | 7.0 - 7.5 |

| H4 | 7.8 - 8.2 |

| H7 | 7.2 - 7.6 |

| C2 | 120 - 125 |

| C3 | 95 - 100 |

| C3a | 125 - 130 |

| C4 | 120 - 125 |

| C5 | 105 - 110 |

| C6 | 150 - 155 (JCF) |

| C7 | 115 - 120 |

| C7a | 135 - 140 |

| CN | 115 - 120 |

| F6 | -110 to -120 |

This table presents hypothetical but plausible data based on DFT calculations of similar fluorinated and brominated indole derivatives.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.govresearchgate.netnih.govmdpi.com This is particularly useful for identifying characteristic functional group vibrations.

For this compound, the theoretical IR spectrum would show characteristic peaks for the N-H stretch, C≡N stretch of the nitrile group, C-F stretch, and various vibrations of the indole ring. Comparing the theoretical spectrum with an experimental one can confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 |

| C≡N Stretch | 2220 - 2240 |

| Aromatic C=C Stretch | 1500 - 1620 |

| C-F Stretch | 1200 - 1250 |

| C-Br Stretch | 550 - 650 |

This table presents hypothetical but plausible data based on DFT calculations of substituted aromatic compounds.

Academic Research Trajectories and Future Perspectives for 3 Bromo 6 Fluoro 1h Indole 5 Carbonitrile

Design of Advanced Functional Materials Utilizing 3-Bromo-6-fluoro-1H-indole-5-carbonitrile Scaffolds

There is currently no available research detailing the use of this compound in the design of advanced functional materials. The indole (B1671886) scaffold, in a broader sense, is of interest in materials science, but specific investigations into this halogenated derivative are yet to be published.

Applications in Organic Electronic Devices

No studies have been found that investigate the application of this compound in organic electronic devices. Its potential as a semiconductor, conductor, or component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) has not been explored in the available scientific literature.

Integration into Sensor Technologies

Similarly, there is no documented research on the integration of this compound into sensor technologies. The potential for this compound to act as a chemical or biological sensor, or as a component in a sensor array, remains an uninvestigated area of study.

Chemical Biology Investigations: Molecular Interactions and Target Engagement

While the bromo-indole core is a feature in some biologically active molecules, specific chemical biology investigations into this compound are not present in the current body of scientific literature.

Elucidation of Binding Modes with Receptors and Enzymes via Computational Modeling

No molecular docking or other computational modeling studies have been published that elucidate the binding modes of this compound with any biological receptors or enzymes. Such studies are crucial for understanding potential therapeutic applications but have not yet been undertaken for this specific compound.

Probing Structure-Affinity and Structure-Selectivity Relationships

The relationships between the structure of this compound and its affinity or selectivity for biological targets have not been investigated. Research in this area would be necessary to determine its potential as a targeted therapeutic agent.

Development of Chemical Probes for Cellular Pathways

There is no evidence in the scientific literature of this compound being developed or utilized as a chemical probe for studying cellular pathways. Its potential to interrogate biological systems remains unexplored.

Development of Novel Synthetic Building Blocks from this compound

The strategic placement of bromo, fluoro, and carbonitrile groups on the indole scaffold of this compound offers multiple avenues for its elaboration into a diverse array of novel synthetic building blocks. The bromo substituent, in particular, is a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of functionalities.

Key Transformations and Potential Products:

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/heteroaryl-substituted indoles |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted indoles |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted indoles |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl/alkenyl/aryl-substituted indoles |

| Heck Reaction | Alkenes, Pd catalyst | Alkenyl-substituted indoles |

| Cyanation | Cyanide source, catalyst | Dicyano-indole derivatives |

| Hydrolysis of Nitrile | Acid/base | Indole-5-carboxylic acids |

| Reduction of Nitrile | Reducing agents (e.g., LiAlH4) | Aminomethyl-indoles |

The development of these second-generation building blocks is a significant research trajectory. For instance, the synthesis of aryl-substituted indoles via Suzuki coupling can lead to precursors for materials science applications or compounds with potential biological activity. Similarly, the introduction of amino groups through Buchwald-Hartwig amination can generate intermediates for the synthesis of pharmacologically relevant scaffolds. The nitrile group can be hydrolyzed to the corresponding carboxylic acid or reduced to an aminomethyl group, further expanding the diversity of accessible derivatives.

Sustainable Chemical Synthesis and Catalysis Innovations

The future synthesis and application of this compound and its derivatives are likely to be heavily influenced by the principles of sustainable chemistry. Research in this area will focus on developing more environmentally benign and efficient synthetic methodologies.

Key Areas of Innovation:

Catalyst Development: A primary focus will be on the design of highly efficient and recyclable catalysts for the functionalization of the indole core. This includes the development of palladium catalysts with high turnover numbers for cross-coupling reactions, as well as exploring the use of more abundant and less toxic metals like copper or iron.

Green Solvents: Efforts will be directed towards replacing traditional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents for the synthesis and modification of this indole derivative.

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of safety, efficiency, and scalability for reactions involving this compound. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities.

Energy Efficiency: The use of microwave or ultrasonic irradiation as alternative energy sources can accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

Innovations in catalysis, such as the development of water-soluble ligands for aqueous-phase cross-coupling reactions, could significantly reduce the environmental impact of synthesizing derivatives of this compound.

Emerging Research Trends and Interdisciplinary Collaborations

The unique substitution pattern of this compound makes it a compound of interest at the intersection of several scientific disciplines. Emerging research trends are likely to leverage its distinct chemical properties for various applications.

Potential Interdisciplinary Applications:

| Discipline | Research Focus |

| Medicinal Chemistry | Design and synthesis of novel kinase inhibitors, antivirals, or other therapeutic agents by utilizing the indole scaffold as a privileged structure. |

| Materials Science | Development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors by incorporating the fluorinated indole core into larger conjugated systems. |

| Chemical Biology | Synthesis of fluorescent probes or labeling agents for studying biological processes, leveraging the potential for the indole nucleus to exhibit interesting photophysical properties. |

| Agrochemicals | Exploration of derivatives as potential herbicides, fungicides, or insecticides, as halogenated heterocyclic compounds often exhibit potent biological activity in this sector. |

Collaborations between synthetic organic chemists and researchers in these fields will be crucial for unlocking the full potential of this building block. For example, computational chemists can aid in the rational design of new derivatives with specific biological targets or material properties, which can then be synthesized and tested by experimentalists.

Broader Impact and Significance within Heterocyclic Chemistry

While this compound may appear to be a niche compound, its true significance lies in its role as a representative of highly functionalized heterocyclic building blocks that are enabling the advancement of modern organic synthesis and drug discovery.

The availability of such complex starting materials allows for the rapid and efficient construction of molecular complexity. Instead of building the indole core from scratch, researchers can utilize this pre-functionalized scaffold to quickly access a variety of derivatives. This "building block" approach accelerates the discovery of new molecules with desired properties.

Furthermore, the study of the reactivity of this compound contributes to the fundamental understanding of the chemistry of substituted indoles. The interplay of the electronic effects of the bromo, fluoro, and cyano substituents on the reactivity of the indole ring provides valuable insights for synthetic chemists. As the demand for novel and structurally diverse heterocyclic compounds continues to grow across various scientific disciplines, the importance of versatile and strategically functionalized building blocks like this compound will only increase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-fluoro-1H-indole-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology :

- Bromination : Use N-bromosuccinimide (NBS) in acetic acid to brominate 5-fluoroindole derivatives at the 3-position. This method minimizes side reactions compared to Br₂ .

- Cyanation : Introduce the nitrile group via palladium-catalyzed cyanation (e.g., using CuCN or K₄[Fe(CN)₆]) under inert conditions. Optimize temperature (80–120°C) and solvent (DMF or DMSO) to achieve >85% yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Use SHELXL for refinement, focusing on resolving halogen (Br, F) positional disorders .

- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to validate bond angles and electrostatic potential surfaces. Compare experimental and theoretical data to confirm substituent effects .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Fluorine’s electron-withdrawing effect enhances oxidative addition rates, while bromine’s leaving-group ability dictates regioselectivity .

- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to quantify fluorine’s inductive effects on intermediate stability .

Q. What strategies mitigate contradictions in reported biological activity data for halogenated indole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of this compound against analogs (e.g., 6-chloro or non-fluorinated indoles) in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to identify binding-site interactions disrupted by fluorine’s steric/electronic profile .

- Meta-Analysis : Aggregate data from PubChem and validated literature to identify outliers caused by assay variability (e.g., cell line differences) .

Q. How can isotopic labeling (e.g., ¹⁸F or ⁷⁷Br) enable mechanistic studies of metabolic pathways for this compound?

- Methodology :

- Radiolabeling : Synthesize ¹⁸F-labeled analogs via nucleophilic aromatic substitution (K¹⁸F, Kryptofix 222). Track metabolic stability in hepatocyte models using LC-MS/MS .

- Isotope Effects : Compare kinetic isotope effects (KIEs) in cytochrome P450-mediated oxidation to identify rate-determining steps .

Methodological Considerations

-

Contradictions in Evidence :

-

Tools for Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.